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Compound of Interest

Compound Name: Morolic Acid

Cat. No.: B161997

IUPAC Name: (4aS,6aR,6aR,6bR,8aR,10S,12aR,14aS)-10-hydroxy-2,2,6a,6b,9,9,12a-
heptamethyl-3,4,5,6,6a,7,8,8a,10,11,12,13,14,14a-tetradecahydropicene-4a-carboxylic acid.[1]

Core Data Summary

This section provides a summary of the key quantitative data for morolic acid, a pentacyclic
triterpenoid of significant interest in pharmacological research. The data is presented in a
structured format to facilitate easy comparison and reference.

Physicochemical Properties

The following table summarizes the computed physicochemical properties of morolic acid.
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Property Value Source
Molecular Formula C30H4803 PubChem[1]
Molecular Weight 456.7 g/mol PubChem[1]
XLogP3 7.7 PubChem[1]
Hydrogen Bond Donor Count 2 PubChem[1]
Hydrogen Bond Acceptor

Count 3 PubChem[1]
Rotatable Bond Count 1 PubChem[1]
Exact Mass 456.36034539 g/mol PubChem[1]
Monoisotopic Mass 456.36034539 g/mol PubChem[1]
Topological Polar Surface Area  57.5 A2 PubChem[1]
Heavy Atom Count 33 PubChem[1]
Complexity 885 PubChem[1]

Biological Activity Data

Morolic acid and its derivatives have demonstrated a range of biological activities. The
following table presents a selection of quantitative data from various studies.
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Cell
Activity . Measurement Value Source
Line/Target

Anti-HIV-1
Activity (Morolic

_ o MT-4 cells ECso 57.0+4.1uM Molecules[2]
acid derivative

19)

Anti-HIV-1
Activity (Morolic

) o MT-4 cells ECso 17.8+2.1 uM Molecules[2]
acid derivative

20)

Anti-HIV-1
Activity (Morolic

) o MT-4 cells ECso 12.6 + 0.82 uM Molecules[2]
acid derivative

23)

Cytotoxicity
(Morolic acid MT-4 cells CCso 41.0+5.2 M Molecules[2]

derivative 20)

Cytotoxicity
(Morolic acid MT-4 cells CCso 38.0+4.2 uM Molecules[2]
derivative 23)

Antimicrobial

Activity (Morolic o 99.6% at 62.5
) o S. aureus Inhibition Molecules[2]
acid derivative uM

16)

Antimicrobial
Activity (Morolic ) o

] o E. faecalis Inhibition 85% at 250 uyM Molecules[2]
acid derivative

16)

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for the
evaluation of morolic acid and its derivatives.
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In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a widely used method for assessing the cytotoxic effects of a compound on

cultured cells.

Materials:

Target cancer cell lines

Complete culture medium (e.g., DMEM with 10% FBS)

Morolic acid stock solution (in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

Solubilization solution (e.g., DMSO or acidified isopropanol)

96-well flat-bottomed plates

Microplate reader

Procedure:

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 uL
of complete culture medium and incubate for 24 hours to allow for cell attachment.

Compound Treatment: Prepare serial dilutions of morolic acid in serum-free medium.
Remove the culture medium from the wells and add 100 L of the diluted compound
solutions. Include a vehicle control (medium with the same concentration of DMSO as the
highest morolic acid concentration) and a blank control (medium only).

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a
humidified 5% CO2 atmosphere.

MTT Addition: Add 10 pL of MTT solution to each well and incubate for 4 hours at 37°C.
During this time, viable cells will metabolize the MTT into formazan crystals.

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://www.benchchem.com/product/b161997?utm_src=pdf-body
https://www.benchchem.com/product/b161997?utm_src=pdf-body
https://www.benchchem.com/product/b161997?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b161997?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

» Solubilization: Carefully remove the medium and add 100 pL of the solubilization solution to
each well to dissolve the formazan crystals.

» Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a
microplate reader.

» Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated
control cells. The ICso value (the concentration of the compound that inhibits cell growth by
50%) is determined by plotting the percentage of viability against the compound
concentration.

In Vitro Antiviral Assay (CPE Reduction Assay)

This assay is used to evaluate the ability of a compound to inhibit the cytopathic effect (CPE) of
a virus on host cells.

Materials:

Host cell line susceptible to the virus (e.g., Vero cells)

Virus stock

Morolic acid stock solution (in DMSO)

Culture medium (e.g., MEM with 2% FBS)

96-well plates

Staining solution (e.g., crystal violet or neutral red)
Procedure:
o Cell Seeding: Seed host cells into 96-well plates to form a confluent monolayer.

e Compound and Virus Addition: Prepare serial dilutions of morolic acid in culture medium.
Add the diluted compound to the cell monolayers, followed by the addition of the virus at a
predetermined multiplicity of infection (MOI). Include a virus control (cells with virus but no
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compound), a cell control (cells with no virus or compound), and a compound toxicity control
(cells with the compound but no virus).

Incubation: Incubate the plates at 37°C in a 5% CO:z incubator until CPE is observed in at
least 80% of the virus control wells.

Staining: Remove the medium and stain the cells with a staining solution. After a suitable
incubation period, wash the plates to remove excess stain.

Quantification: The amount of stain retained by the viable cells is quantified by measuring the
absorbance at a specific wavelength using a microplate reader.

Data Analysis: The antiviral activity is expressed as the concentration of the compound that
inhibits CPE by 50% (ECso). The cytotoxicity of the compound is determined from the
compound toxicity control wells and is expressed as the 50% cytotoxic concentration (CCso).
The selectivity index (SI) is calculated as the ratio of CCso to ECso.

In Vitro Anti-inflammatory Assay (Inhibition of Albumin
Denaturation)

This assay is a simple and widely used method to screen for anti-inflammatory activity.

Materials:

Bovine serum albumin (BSA) or egg albumin

Phosphate buffered saline (PBS), pH 6.4

Morolic acid stock solution (in a suitable solvent)

Spectrophotometer

Procedure:

Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of egg albumin,
2.8 mL of PBS, and 2 mL of various concentrations of morolic acid. A control group is
prepared with the vehicle instead of the morolic acid solution.
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¢ Incubation: Incubate the reaction mixtures at 37°C for 15 minutes.

e Heat-induced Denaturation: Induce protein denaturation by heating the mixtures at 70°C for
5 minutes.

o Absorbance Measurement: After cooling, measure the absorbance (turbidity) of the solutions
at 660 nm.

» Data Analysis: The percentage inhibition of protein denaturation is calculated using the
formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of
Control] x 100. The ICso value, the concentration of the compound that causes 50% inhibition
of denaturation, can then be determined.

Signaling Pathways and Experimental Workflows

This section provides visual representations of key pathways and workflows related to morolic
acid research.

Biosynthetic Pathway of Morolic Acid in Engineered
Saccharomyces cerevisiae

The following diagram illustrates the engineered biosynthetic pathway for the production of
morolic acid in Saccharomyces cerevisiae. This pathway utilizes enzymes from different plant
sources to convert native yeast metabolites into morolic acid.
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Caption: Engineered biosynthetic pathway of morolic acid in S. cerevisiae.

Postulated Anti-inflammatory Signhaling Pathway of
Morolic Acid
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Based on studies of structurally related pentacyclic triterpenoids, such as ursolic acid and
oleanolic acid, morolic acid is postulated to exert its anti-inflammatory effects through the
inhibition of the NF-kB signaling pathway. The following diagram illustrates this proposed
mechanism.
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Caption: Postulated inhibition of the NF-kB pathway by morolic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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